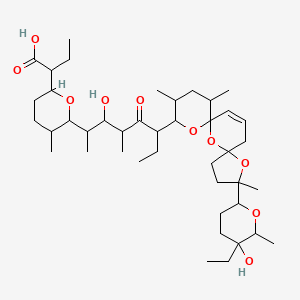
20-Deoxysalinomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Deoxysalinomycin, also known as this compound, is a useful research compound. Its molecular formula is C42H70O10 and its molecular weight is 735 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Trypanocidal Activity
Mechanism of Action
20-Deoxysalinomycin exhibits significant trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that it is eight times more effective than salinomycin in reducing the growth rate of bloodstream-form trypanosomes, with an effective concentration of 0.12 μM required to achieve a 50% reduction in growth . The enhanced efficacy is attributed to its ability to induce cell swelling in trypanosomes, leading to cell death.
Selectivity and Cytotoxicity
In comparative studies, this compound demonstrated a four-fold higher selectivity for trypanosomal cells over human HL-60 cells, which are used as a model for human leukemia . This selectivity is crucial for developing safer anti-trypanosomal drugs with fewer side effects on human cells.
Anticancer Properties
Cytotoxicity Against Cancer Cells
The compound has also been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. Its mechanism involves disrupting mitochondrial function and activating apoptotic pathways . The compound's ability to target cancer stem cells further enhances its potential as an effective anticancer agent.
Case Studies and Research Findings
- Cytotoxicity Assays : A comprehensive cytotoxicity assay revealed that this compound derivatives exhibit varying degrees of potency against different cancer cell lines. Notably, modifications to the chemical structure can enhance selectivity and efficacy .
- In Vivo Studies : In animal models, this compound has shown promising results in reducing tumor size and improving survival rates when administered alongside other therapeutic agents .
Potential Applications in Infectious Diseases
Mucormycosis Treatment
Recent research has explored the potential use of this compound in treating mucormycosis, a serious fungal infection that has emerged as a complication during the COVID-19 pandemic. The compound's antifungal properties are being evaluated alongside traditional antifungal therapies to improve treatment outcomes .
Data Summary
| Application Area | Effectiveness | Mechanism | Research Findings |
|---|---|---|---|
| Trypanocidal Activity | 8 times more effective than salinomycin | Induces cell swelling | Effective at 0.12 μM concentration |
| Anticancer Properties | Induces apoptosis in cancer cells | Disrupts mitochondrial function | Effective against multiple cancer cell lines |
| Mucormycosis Treatment | Potential adjunct therapy | Antifungal properties | Under investigation for improved treatment outcomes |
Propriétés
Numéro CAS |
64003-50-5 |
|---|---|
Formule moléculaire |
C42H70O10 |
Poids moléculaire |
735 g/mol |
Nom IUPAC |
2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid |
InChI |
InChI=1S/C42H70O10/c1-11-30(38(45)46)32-16-15-24(4)36(49-32)28(8)34(43)27(7)35(44)31(12-2)37-25(5)23-26(6)42(50-37)19-14-18-41(52-42)22-21-39(10,51-41)33-17-20-40(47,13-3)29(9)48-33/h14,19,24-34,36-37,43,47H,11-13,15-18,20-23H2,1-10H3,(H,45,46) |
Clé InChI |
XLVIXTBNHCWLTO-UHFFFAOYSA-N |
SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C(=O)O |
SMILES canonique |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C(=O)O |
Synonymes |
20-deoxysalinomycin |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













